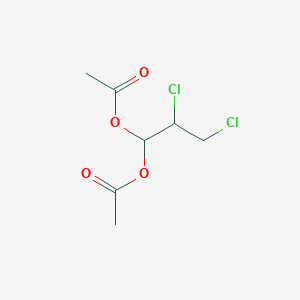![molecular formula C7H4ClNS2 B156095 4-Chloro-benzo[d]thiazole-2-thiol CAS No. 1849-65-6](/img/structure/B156095.png)
4-Chloro-benzo[d]thiazole-2-thiol
Vue d'ensemble
Description
4-Chlorobenzo[d]thiazole-2-thiol is an organosulfur compound with the molecular formula C7H4ClNS2 and a molecular weight of 201.70 g/mol It is a derivative of benzo[d]thiazole, featuring a chlorine atom at the 4-position and a thiol group at the 2-position
Applications De Recherche Scientifique
4-Chlorobenzo[d]thiazole-2-thiol has several scientific research applications:
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit quorum sensing in gram-negative bacteria .
Mode of Action
It’s suggested that similar compounds can bind to the active site of the lasr system in pseudomonas aeruginosa, a key player in quorum sensing .
Biochemical Pathways
It’s suggested that similar compounds can inhibit the lasb system in pseudomonas aeruginosa, thereby disrupting quorum sensing . Quorum sensing is a bacterial cell-cell communication process that allows bacteria to respond to changes in their environment and coordinate behaviors such as biofilm formation and virulence production .
Result of Action
Similar compounds have been found to inhibit the growth of pseudomonas aeruginosa and reduce biofilm formation .
Action Environment
It’s known that environmental factors can influence the activity of similar compounds, particularly in the context of bacterial quorum sensing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzo[d]thiazole-2-thiol typically involves the cyclization of 2-aminothiophenol derivatives with chloro-substituted aromatic compounds. One common method includes the reaction of 2-aminothiophenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for 4-Chlorobenzo[d]thiazole-2-thiol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the output .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorobenzo[d]thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or ammonia (NH3).
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted benzo[d]thiazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzo[d]thiazole-2-thiol: Similar structure but with a fluorine atom instead of chlorine.
4-Methoxybenzo[d]thiazole-2-thiol: Contains a methoxy group instead of chlorine.
4-Methylbenzo[d]thiazole-2-thiol: Features a methyl group in place of chlorine.
Uniqueness
4-Chlorobenzo[d]thiazole-2-thiol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .
Propriétés
IUPAC Name |
4-chloro-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBFPRUVQGKNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621551 | |
| Record name | 4-Chloro-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-65-6 | |
| Record name | 4-Chloro-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)






![(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)



